molecular formula C30H50O4 B12658659 Isononyl isotridecyl phthalate CAS No. 85168-76-9

Isononyl isotridecyl phthalate

Cat. No.: B12658659
CAS No.: 85168-76-9
M. Wt: 474.7 g/mol
InChI Key: NFBXHPAYXLXNTB-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of Isononyl Isotridecyl Phthalate

Systematic Nomenclature and CAS Registry Information

This compound is systematically named as 1,2-benzenedicarboxylic acid, isononyl isotridecyl ester , reflecting its dual esterification of phthalic acid with isononyl and isotridecyl alcohol derivatives. The compound’s CAS Registry Number is 85168-76-9 , a unique identifier assigned by the Chemical Abstracts Service. Its EINECS number (European Inventory of Existing Commercial Chemical Substances) is 285-917-6 , further facilitating regulatory and commercial tracking.

The molecular formula C30H50O4 corresponds to a molecular weight of 474.716 g/mol , with a calculated exact mass of 474.3708 g/mol . The InChI Key NFBXHPAYXLXNTB-UHFFFAOYSA-N provides a standardized representation of its stereochemical features, enabling precise database queries. Synonymous designations include isotridecyl isononyl phthalate and phthalic acid isononyl isotridecyl ester, though these terms are less frequently used in technical literature.

Molecular Architecture and Isomeric Complexity

The molecular structure of this compound consists of a phthalic acid core esterified with two branched alkyl chains: an isononyl group (C9H19) and an isotridecyl group (C13H27). The isononyl chain is defined by a methyl branch at the seventh carbon (7-methyloctyl), while the isotridecyl chain features a methyl branch at the eleventh carbon (11-methyldodecyl). This branching introduces significant stereochemical complexity , as multiple isomeric forms can arise from variations in alkyl chain positioning.

The LogP value of 10.0 indicates high hydrophobicity, a hallmark of phthalate esters with long alkyl substituents. This property stems from the molecule’s nonpolar hydrocarbon chains, which dominate its intermolecular interactions. Comparative analysis with related compounds, such as isotridecyl isoundecyl phthalate (CAS 85168-78-1, C32H54O4), reveals how minor alterations in alkyl chain length (e.g., isoundecyl vs. isotridecyl) modulate physicochemical properties like solubility and thermal stability.

Spectroscopic Fingerprinting (Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis of this compound reveals characteristic absorption bands associated with its ester functional groups and alkyl chains. Key peaks include:

  • C=O stretching vibrations at ~1720 cm-1 , typical of ester carbonyl groups.
  • C–O–C asymmetric stretching at ~1280–1100 cm-1 , indicative of the ester linkage.
  • C–H stretching vibrations from alkyl chains at ~2850–2960 cm-1 , corresponding to CH2 and CH3 groups.

These spectral features align with pharmacopeial standards for phthalate identification, such as those outlined in the European Pharmacopoeia Chapter 2.2.24 . For instance, the Agilent Cary 630 FTIR system has demonstrated precise resolution of these bands, with measured absorption differences exceeding specified thresholds (e.g., 0.46 ΔAbs at 2850 cm-1 vs. a requirement of >0.33 ΔAbs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1H NMR data for this compound are not publicly available, analogous phthalate esters provide insight into expected spectral patterns. For example, diisobutyl phthalate (CAS 84-69-5) exhibits:

  • Aromatic proton resonances at δ 7.5–8.1 ppm (multiplet, 4H, ortho to ester groups).
  • Methylene protons adjacent to oxygen at δ 4.2–4.4 ppm (triplet, 4H, –O–CH2–).
  • Methyl group protons from branched chains at δ 0.8–1.0 ppm (multiplet, 12H).

Extrapolating to this compound, the 1H NMR spectrum would likely show similar aromatic and methylene signals, with additional complexity from the longer alkyl chains (e.g., overlapping methylene signals at δ 1.2–1.6 ppm ).

Mass Spectrometry (MS)

High-resolution mass spectrometry of this compound reveals a molecular ion peak at m/z 474.716 , consistent with its molecular formula. Fragmentation patterns typically include:

  • Loss of alkyl chains via α-cleavage , yielding ions at m/z 149 (phthalic anhydride fragment, C8H5O3+).
  • Secondary fragments from C–O bond cleavage , such as m/z 167 (C8H7O3+).

These patterns align with those observed in diisobutyl phthalate, where the base peak corresponds to the phthalic anhydride ion.

Properties

CAS No.

85168-76-9

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

1-O-(11-methyldodecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-25(2)19-13-9-7-5-6-8-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3

InChI Key

NFBXHPAYXLXNTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Esterification Reaction

  • Single Esterification :

    • Phthalic anhydride and the alcohol mixture (isononyl and isotridecyl alcohols) are charged into a reactor equipped with an agitator, thermometer, water trap, and nitrogen inlet.
    • The molar ratio of alcohol to phthalic anhydride is typically maintained between 2.1:1 and 3.0:1 to ensure complete reaction.
    • The mixture is heated gradually to 140–150 °C and held for about 10 minutes to form monoesters.
    • Nitrogen atmosphere is maintained to avoid oxidation.
  • Double Esterification :

    • After single esterification, the temperature is increased to 180 °C.
    • A catalyst such as titanium isopropylate is added in a small amount (0.02–1% by weight relative to phthalic anhydride).
    • The reaction temperature is further raised to 190–240 °C and maintained for 3–6 hours to complete the formation of diesters (isononyl isotridecyl phthalate).
    • The reaction progress is monitored by acid number, which should drop below 2 mg KOH/g indicating near-complete esterification.

Aftertreatment and Purification

  • Dealcoholization :

    • The reaction mixture undergoes vacuum distillation at 170–180 °C under reduced pressure (-0.085 to -0.095 MPa) to remove excess alcohol and low-boiling impurities.
  • Alkali Washing :

    • The crude ester is washed with 5% aqueous sodium hydroxide solution at 90–95 °C for 1–3 cycles, each lasting about 1 hour, to neutralize residual acids and remove impurities.
    • Subsequent washing with water at 90–95 °C is performed until the wash water reaches neutral pH (7–8).
  • Refining :

    • Final stripping at around 180 ± 5 °C removes remaining volatiles, yielding a product with ester content of 99.8–99.9% and color value between 10 and 30 (on a standard scale).
Parameter Typical Range Notes
Alcohol to phthalic anhydride molar ratio 2.1:1 to 3.0:1 Ensures complete esterification
Single esterification temperature 140–150 °C Held for ~10 minutes
Double esterification temperature 190–240 °C Held for 3–6 hours
Catalyst type and amount Titanium isopropylate, 0.02–1% wt Catalyst accelerates esterification
Vacuum pressure for dealcoholization -0.085 to -0.095 MPa Removes excess alcohol and volatiles
Alkali wash temperature 90–95 °C Neutralizes residual acids
Final stripping temperature 180 ± 5 °C Removes low-boiling impurities
  • The use of titanium-based catalysts significantly improves reaction rates and product purity.
  • Maintaining an inert nitrogen atmosphere prevents oxidation and discoloration.
  • The two-step esterification with controlled temperature ramps ensures high conversion and minimal side reactions.
  • Alkali washing and vacuum distillation are critical for removing residual acids and unreacted alcohols, which affect plasticizer performance.
  • The final product meets stringent purity requirements (ester content >99.8%) necessary for high-grade plasticizer applications.

While direct literature on this compound is limited, preparation methods are analogous to those of diisononyl phthalate and diisodecyl phthalate, which also involve:

  • Esterification of phthalic anhydride with branched alcohols under nitrogen atmosphere.
  • Use of titanium or non-acidic catalysts.
  • Vacuum distillation and alkali washing for purification.

These methods have been industrially validated and provide a reliable framework for this compound synthesis.

Step Conditions/Details Purpose
Raw material charging Phthalic anhydride + isononyl + isotridecyl alcohols, N2 atmosphere Prepare reaction mixture
Single esterification 140–150 °C, 10 min Formation of monoesters
Double esterification 190–240 °C, 3–6 h, Ti catalyst (0.02–1% wt) Formation of diesters
Vacuum dealcoholization 170–180 °C, -0.085 to -0.095 MPa Remove excess alcohol
Alkali washing 5% NaOH, 90–95 °C, 1–3 cycles Neutralize acids, remove impurities
Water washing 90–95 °C until neutral pH Remove residual alkali
Final stripping 180 ± 5 °C Remove volatiles, improve purity

Chemical Reactions Analysis

Types of Reactions: Isononyl isotridecyl phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Polymer Production

Isononyl isotridecyl phthalate is primarily utilized as a plasticizer for polyvinyl chloride (PVC) and other polymers. Its role is to enhance the flexibility and durability of these materials, making it suitable for various industrial applications:

  • Flexible PVC Products : It is extensively used in the manufacturing of flexible PVC articles such as flooring, wall coverings, and upholstery.
  • Coatings and Sealants : The compound is also employed in anti-corrosion paints, lacquers, and adhesives, contributing to improved performance characteristics.
  • Automotive Components : It is used in automotive interiors and exteriors, enhancing the longevity and aesthetic appeal of parts.

Health Impact Studies

Research has been conducted to assess the health effects of exposure to this compound and its metabolites. Some key findings include:

  • Hormonal Effects : Studies indicate that exposure to di-isononyl phthalate (a related compound) can increase circulating estradiol levels and alter immune responses in animal models .
  • Toxicological Assessments : Evaluations have shown that high doses of di-isononyl phthalate do not significantly affect body weight or organ weights in primate models, suggesting low acute toxicity .

Analytical Methods

The analysis of this compound can be effectively performed using high-performance liquid chromatography (HPLC). Key points include:

  • HPLC Methodology : The compound can be separated using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separations and suitable for pharmacokinetic studies .
  • Mass Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid to enhance compatibility .

Case Studies

  • PVC Applications : A case study demonstrated that the incorporation of this compound into PVC formulations resulted in improved flexibility and processing characteristics compared to formulations without plasticizers.
  • Health Risk Assessment : A comprehensive review highlighted the importance of biomonitoring data in assessing exposure levels to di-isononyl phthalate across different population segments, emphasizing that intake estimates were significantly lower than established health-based exposure guidance values .

Summary Table of Applications

Application AreaSpecific UsesNotes
Flexible PVC ProductsFlooring, wall coverings, upholsteryEnhances flexibility
Coatings and SealantsAnti-corrosion paints, adhesivesImproves performance
Automotive ComponentsInteriors and exteriorsIncreases durability
Analytical MethodsHPLC for separation and analysisScalable for various studies

Mechanism of Action

The mechanism of action of isononyl isotridecyl phthalate primarily involves its interaction with nuclear receptors in various biological systems. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including neurodevelopmental disorders and metabolic diseases .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties
Property DINP (Diisononyl Phthalate) DIDP (Diisodecyl Phthalate) DTDP (Diisotridecyl Phthalate) DEHP (Di-2-ethylhexyl Phthalate)
Molecular Weight (Da) ~418–420 ~446–448 ~530–550 ~390
Alkyl Chain Length C9 (branched) C10 (branched) C13 (branched) C8 (branched)
Volatility Low Very low Extremely low High
Primary Use PVC flooring, automotive parts Wire/cable coatings High-temp industrial applications Medical tubing, toys (historically)
Migration Risk Moderate Low Very low High
Regulatory Status Restricted in childcare products (EU) Limited restrictions Unrestricted in most regions Banned in EU/UK for toys

Key Notes:

  • DINP and DIDP share similar plasticizing efficiency but differ in alkyl chain length, affecting volatility and migration rates .
  • DTDP ’s longer alkyl chains confer superior thermal stability, making it suitable for high-temperature applications .
  • DEHP , a low-molecular-weight phthalate, is more volatile and bioaccumulative, leading to stricter regulations .
Toxicity and Metabolic Profiles

Hepatic Effects :

  • DINP induces peroxisomal beta-oxidation (PBOX) and inhibits gap junctional intercellular communication (GJIC) in rodent livers at high doses (≥6000 ppm in mice), correlating with tumorigenic responses in chronic studies.
  • DIDP and DTDP exhibit similar thresholds for hepatic toxicity but require higher doses to achieve comparable effects due to reduced bioavailability .

Metabolites :

  • DIDP metabolites show lower BBB permeability (0.109) and higher clearance rates (1.369 mL/min), reducing systemic exposure .

Ranking of Peroxisome Proliferation Potency :
DEHP > DIDP > DINP > DTDP > DUP (diundecyl phthalate) .

Regulatory and Environmental Profiles
  • DINP : Classified as a Substance of Very High Concern (SVHC) under EU REACH for reproductive toxicity. Restricted in toys and childcare articles .
  • DIDP/DTDP : Less regulated due to lower bioaccumulation and toxicity data gaps. DIDP is under review by the U.S. EPA for ecological risks .
  • DEHP: Globally restricted in consumer products due to endocrine disruption and carcinogenicity .

Biological Activity

Isononyl isotridecyl phthalate (INTDP) is a high molecular weight phthalate commonly used as a plasticizer in various industrial applications. This article explores the biological activity associated with INTDP, focusing on its toxicity, metabolic pathways, and potential health effects based on recent research findings.

Overview of this compound

INTDP is a complex mixture of isomers derived from the esterification of isononyl and isotridecyl alcohols with phthalic acid. It is primarily utilized in the production of flexible polyvinyl chloride (PVC) products, including flooring, medical devices, and food packaging materials. Due to its widespread use, human exposure to INTDP occurs through dietary intake, inhalation, and dermal absorption.

Metabolism and Excretion

The metabolism of INTDP involves hydrolysis to form mono-isononyl phthalate (MiNP) and mono-isotridecyl phthalate (MiTDP), which are considered more bioactive metabolites. Studies indicate that these metabolites can exhibit significant biological activity, including endocrine disruption and hepatotoxicity. The metabolic pathway typically involves:

  • Phase I Hydrolysis : Conversion of diesters to monoesters.
  • Phase II Conjugation : Further modification for excretion.

Table 1 summarizes the physicochemical properties of INTDP and its metabolites:

Property INTDP MiNP MiTDP
Molecular WeightVaries (C₁₄-C₁₈)278.36 g/mol292.39 g/mol
Log P5.04.54.8
Solubility in WaterLowModerateModerate

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting potential of INTDP and its metabolites. For instance, exposure to DiNP has been shown to alter hormonal levels in animal models, leading to increased estradiol levels and disrupted signaling pathways associated with reproductive health .

A specific study involving female zebrafish indicated that DiNP exposure resulted in fatty liver disease and deregulation of appetite signals linked to the endocannabinoid system . This suggests that similar effects may be expected from INTDP due to its structural similarities.

Immune System Impact

Research has demonstrated that DiNP exposure can significantly impact immune responses in the colon of mice. In a controlled study, mice treated with varying doses of DiNP exhibited increased levels of immune markers such as Ki67 and MUC2, indicating potential alterations in epithelial cell function and immune response . These findings suggest that INTDP may similarly affect immune system dynamics.

Case Studies

  • Liver Toxicity in Rodents : A study reported that chronic exposure to DiNP induced liver tumors in rodent models, implicating PPARα pathways in hepatocarcinogenesis . This raises concerns about the long-term effects of INTDP on liver health.
  • Reproductive Health Risks : Another investigation focused on reproductive outcomes following DiNP exposure found significant disruptions in reproductive hormone signaling pathways, leading to potential fertility issues in exposed populations .

Q & A

Q. What standardized protocols exist for assessing the subchronic toxicity of isononyl isotridecyl phthalate in experimental models?

Subchronic toxicity assessments typically follow OECD Guidelines (e.g., OECD 408/409) involving 90-day rodent studies with dietary administration. Key endpoints include liver weight changes, hepatocellular proliferation, and biochemical markers (e.g., serum ALT/AST). For example, a 13-week dietary study in mice identified dose-dependent hepatomegaly and peroxisome proliferation . Researchers should include ancillary analyses such as histopathology (e.g., hepatic vacuolization) and oxidative stress markers (e.g., glutathione depletion) to enhance mechanistic insights.

Q. How can researchers reliably quantify this compound metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting urinary metabolites like monoisononyl phthalate (MiNP). Isotope dilution methods with deuterated internal standards (e.g., d4-MiNP) improve precision. Validation should include spike-recovery experiments in human urine or serum, with detection limits ≤0.1 ng/mL . For tissue samples, accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) is recommended to minimize matrix interference .

Q. What regulatory thresholds govern permissible migration levels of this compound in polymer materials?

Under EU REACH Annex XVII, migration limits are <0.1% by weight in toys and childcare articles. Compliance testing involves gas chromatography (GC-FID) with simulated saliva/ethanol extraction protocols. Researchers must account for polymer aging effects, as migration rates increase with material degradation over time .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved?

Discrepancies between rodent carcinogenicity studies (e.g., hepatocarcinogenesis in rats) and negative epidemiologic findings require mode-of-action (MOA) analysis. Key steps include:

  • Species relevance : Evaluate peroxisome proliferator-activated receptor (PPARα) activation thresholds across species. Rodent-specific hepatocarcinogenesis may not translate to humans due to PPARα expression differences .
  • Dose extrapolation : Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL transitions. For example, hepatocyte proliferation in mice occurs at ≥300 mg/kg/day, far exceeding human exposure levels .
  • Systematic review : Use PRISMA frameworks to harmonize data from toxicogenomics, epidemiology, and in vitro assays .

Q. What advanced methodologies enable non-targeted screening of this compound degradation products in environmental samples?

High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors coupled with suspect screening workflows can identify novel metabolites. For example, cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester (DINCH metabolites) have been detected in urine using this approach . Data-independent acquisition (DIA) modes like SWATH® enhance reproducibility for low-abundance compounds.

Q. How do polymer matrices influence the endocrine-disrupting effects of this compound?

Use in vitro reporter gene assays (e.g., ERα/AR CALUX®) to compare the endocrine activity of free vs. polymer-bound phthalates. Studies show that PVC matrices reduce bioaccessibility by 40–60%, altering estrogenic potency. Researchers should simulate real-world conditions (e.g., UV exposure, mechanical stress) to assess leaching kinetics .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in phthalate toxicity studies?

  • Non-linear modeling : Use Hill equation fits for threshold-dependent endpoints (e.g., oxidative stress markers).
  • Mixed-effects models : Account for intra-animal variability in longitudinal studies.
  • Bayesian networks : Integrate multi-omics data (transcriptomics, metabolomics) to identify causal pathways .

Q. How can researchers address confounding factors in epidemiologic studies of this compound exposure?

  • Biomarker correction : Adjust for urine dilution using creatinine or specific gravity.
  • Exposure mixtures analysis : Apply weighted quantile sum (WQS) regression to disentangle effects from co-occurring phthalates .
  • Temporal trends : Use NHANES-style cross-sectional designs to control for declining exposure levels over time .

Regulatory and Mechanistic Research

Q. What evidence supports the classification of this compound as a non-genotoxic carcinogen?

Negative results in Ames tests and micronucleus assays, coupled with sustained hepatocellular proliferation in rodents, align with IARC’s "non-genotoxic" classification. Mechanistic studies highlight PPARα-mediated pathways without DNA adduct formation .

Q. How do species-specific differences in PPARα activation impact risk assessment?

Human PPARα exhibits 10-fold lower binding affinity compared to rodents. Transgenic mouse models (e.g., hPPARα knock-ins) are critical for extrapolating hepatocarcinogenesis risks. Recent data show no proliferative response in hPPARα mice at human-relevant doses .

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